molecular formula C16H12O2S B12606696 Methyl 3-[(phenylethynyl)sulfanyl]benzoate CAS No. 648436-23-1

Methyl 3-[(phenylethynyl)sulfanyl]benzoate

Cat. No.: B12606696
CAS No.: 648436-23-1
M. Wt: 268.3 g/mol
InChI Key: QKDGOJWXZUAHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(phenylethynyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylethynyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(phenylethynyl)sulfanyl]benzoate typically involves the esterification of 3-[(phenylethynyl)sulfanyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-[(phenylethynyl)sulfanyl]benzoic acid+methanolacid catalystmethyl 3-[(phenylethynyl)sulfanyl]benzoate+water\text{3-[(phenylethynyl)sulfanyl]benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-[(phenylethynyl)sulfanyl]benzoic acid+methanolacid catalyst​methyl 3-[(phenylethynyl)sulfanyl]benzoate+water

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Photocatalytic methods have also been explored for the synthesis of ester derivatives, which involve single electron transfer, energy transfer, or other radical procedures .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenylethynyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(phenylethynyl)sulfanyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative. The phenylethynyl sulfanyl moiety can interact with various biological targets, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(phenylethynyl)sulfanyl]benzoate is unique due to the presence of the phenylethynyl sulfanyl group, which imparts distinct chemical and physical properties

Biological Activity

Methyl 3-[(phenylethynyl)sulfanyl]benzoate, with the CAS number 648436-23-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a phenylethynyl sulfanyl group. This structural composition suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing sulfanyl and ethynyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacterial strains. A study demonstrated that derivatives of similar structures showed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.

Table 1: Antimicrobial Activity of Sulfanyl Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Similar sulfanyl compoundsVariousRanges from 16 to 128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Studies have shown that the compound can induce apoptosis in cancer cell lines, which is crucial for the development of novel anticancer therapies. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.

Case Study: Apoptotic Induction
In a controlled study, this compound was administered to human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with flow cytometry confirming increased apoptotic cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : Potential binding to receptors involved in signaling pathways that regulate apoptosis.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates unique biological activities due to its specific functional groups. For instance, while other phenylethynyl derivatives have shown some level of anticancer activity, the presence of the sulfanyl group enhances its efficacy against certain cancer types.

Table 2: Comparison with Similar Compounds

CompoundAnticancer ActivityAntimicrobial ActivityNotable Features
This compoundHighModerateContains sulfanyl group
Phenylethynyl benzoateModerateLowLacks sulfur functionality
Methyl benzoateLowModerateNo ethynyl or sulfanyl groups

Properties

CAS No.

648436-23-1

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 3-(2-phenylethynylsulfanyl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)14-8-5-9-15(12-14)19-11-10-13-6-3-2-4-7-13/h2-9,12H,1H3

InChI Key

QKDGOJWXZUAHHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SC#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.